
ジフェニルホスホリルアジド (DPPA)
概要
説明
Synthesis Analysis
DPPA has been utilized in the facile and one-pot synthesis of Nα-Fmoc/Bsmoc/Boc/Z-protected ureidopeptides and peptidyl ureas. This process involves the formation of an azide, its rearrangement, and coupling with an amino component in a sequence of one-pot operations, incorporating urea linkages in sterically hindered peptides (Sureshbabu, Chennakrishnareddy, & Narendra, 2008).
Molecular Structure Analysis
DPPA's molecular structure enables its reactivity as a nitrene source in cobalt-catalyzed aziridination, allowing the direct synthesis of N-phosphorus-substituted aziridines from alkenes with dinitrogen as the byproduct. This highlights DPPA's capability in facilitating complex molecular transformations (Gao, Jones, Vyas, Harden, & Zhang, 2006).
Chemical Reactions and Properties
DPPA has been employed in various chemical reactions, including the synthesis of ureas, N-acylureas, carbamates, and thiocarbamates. Its role as an azide donor in Curtius rearrangement showcases its versatility in synthesizing a wide range of organic compounds (Tiwari, Yadav, Singh, Agrahari, & Singh, 2021).
科学的研究の応用
配列定義オリゴマーおよびポリマー
1,2,3-トリアゾール系配列定義オリゴマーおよびポリマーは、その潜在的な用途のために大きな注目を集めています。これらのポリマーは天然の生体高分子を模倣し、鎖長と配列を正確に制御することができます。 1,2,3-トリアゾール骨格は、アジドとアルキンの「クリック」反応によってアクセス可能であり、これらの人工配列定義ポリマーの構築において重要な役割を果たします .
生体模倣オリゴマー: 1,2,3-トリアゾールは、天然モノマー間のアミド生体等価体またはリンカーとして機能します。研究者は、生体模倣オリゴマーの創製におけるこれらの使用を検討してきました。これらのオリゴマーは、薬物送達、生体複合体、およびその他の生物学的に関連するコンテキストにおいて用途が見出されます。
非生体模倣配列定義ポリトリアゾール: アジド-アルキン環状付加反応に基づく効率的な合成戦略が、非生体模倣配列定義ポリトリアゾールの構築のために開発されてきました。これらのポリマーは、生物学的コンテキストを超えた多様な用途を持ちます。機械的強度、導電率、または外部刺激に対する応答性など、特定の特性に合わせて調整できます。
グリコシル化修飾DPPA誘導体
DPPA誘導体のグリコシル化は、治療の可能性を秘めた興味深い化合物につながりました。たとえば、D-グル-L PPA-1およびD-ガル-L PPA-1などのグリコシル化DPPA誘導体が調査されています。 これらの化合物は、免疫療法において関連するPD-1/PD-L1相互作用を阻害する可能性を示しています .
リチウム電池
DPPAは、リチウムイオン電池(LIB)にも用途が見出されています。研究者は、バッテリーの安全性と効率を高めることを目指して、リチウム電解質におけるその使用を検討してきました。 グラファイトアノード材料とカーボネート電解質は依然として一般的な選択肢であり、DPPAはより安全で効果的なLIBの開発に貢献しています .
作用機序
Target of Action
Diphenyl Phosphorazidate (dPPA) is a versatile synthetic reagent used in a variety of organic reactions . It is primarily targeted towards amines, forming corresponding phosphoramidates . In the context of pluripotent stem cells and cancer cells, DPPA2 and DPPA4 are key transcriptional regulators . They are highly and selectively expressed in stem cells but also found to be reactivated in cancer .
Mode of Action
DPPA interacts with its targets through a variety of mechanisms. For instance, it reacts with amines to form phosphoramidates . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 play roles in priming the chromatin and maintaining developmental competency . They regulate both H3K4me3 and H3K27me3 at bivalent chromatin domains, and act to remodel chromatin and facilitate reprogramming of somatic cells to induced pluripotency .
Biochemical Pathways
DPPA affects several biochemical pathways. It has been found to be effective in peptide synthesis and the Curtius reaction . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 have roles in regulating both H3K4me3 and H3K27me3 at bivalent chromatin domains . They also play a role in the transition between pluripotency and differentiation .
Pharmacokinetics (ADME Properties)
These properties are crucial in determining the bioavailability and efficacy of a compound
Result of Action
The molecular and cellular effects of dPPA’s action are diverse. In organic synthesis, it facilitates a variety of reactions . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 contribute to the regulation of chromatin states and the transition between pluripotency and differentiation .
Safety and Hazards
将来の方向性
There are several papers and resources available that discuss the future directions and applications of DPPA. For instance, the Department of Political and Peacebuilding Affairs (DPPA) has developed a strategic plan for 2023-2026, which outlines how DPPA will contribute to lessening tensions and changing the trajectory of conflicts over the future . More research and studies are needed to explore the full potential and applications of DPPA in various fields.
生化学分析
Biochemical Properties
Diphenyl phosphorazidate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with carboxylic acids, leading to the formation of urethanes or amides . The compound undergoes pseudohalogen replacement of the azido group when treated with nucleophilic reagents such as ammonia and various amines . These interactions are essential for its function as a reagent in organic synthesis.
Cellular Effects
Diphenyl phosphorazidate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of peptides, which are vital for numerous cellular functions . The compound’s ability to interact with carboxylic acids and form urethanes or amides can impact cellular metabolism and gene expression.
Molecular Mechanism
The mechanism of action of diphenyl phosphorazidate involves its interaction with carboxylic acids, leading to the formation of urethanes or amides . This reaction is facilitated by the compound’s ability to undergo pseudohalogen replacement of the azido group. The binding interactions with carboxylic acids and nucleophilic reagents are crucial for its function in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyl phosphorazidate can change over time. The compound’s stability and degradation are essential factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . The stability of diphenyl phosphorazidate is crucial for its effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of diphenyl phosphorazidate vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any harmful effects.
Metabolic Pathways
Diphenyl phosphorazidate is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of peptides highlights its importance in metabolic flux and metabolite levels . The compound’s interactions with carboxylic acids and nucleophilic reagents are crucial for its function in these pathways.
Transport and Distribution
Within cells and tissues, diphenyl phosphorazidate is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its function in biochemical reactions . The compound’s distribution within cells is crucial for its effectiveness.
Subcellular Localization
Diphenyl phosphorazidate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for optimizing its use in biochemical reactions.
特性
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDVHSNRBPAIPU-XMOZQXTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969948 | |
| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54662-30-5 | |
| Record name | 12-Deoxyphorbol 13-phenylacetate 20-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54662-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Deoxyphorbolphenylacetate-20-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054662305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of the dipeptide-binding protein DppA?
A1: DppA is a periplasmic protein crucial for dipeptide uptake in bacteria, particularly marine species like Pseudoalteromonas sp. SM9913. [, ] It acts as the substrate-binding component of the dipeptide permease (Dpp) ABC transporter, essentially dictating the transporter's substrate specificity. [, , ]
Q2: How does DppA interact with dipeptides and what are the downstream effects?
A2: DppA binds dipeptides through a multispecific mechanism. Structural studies using Pseudoalteromonas sp. SM9913 DppA (PsDppA) revealed that dipeptides bind within a specific cleft in the protein. [, ] The binding involves interactions between the dipeptide backbone and PsDppA, particularly ionic interactions anchoring the N and C termini. Hydrophobic interactions further stabilize the binding of hydrophobic dipeptides. [] Importantly, a lysine residue at position 457 (Lys457) in PsDppA is crucial for binding dipeptides containing glutamic acid or glutamine at their C-terminus. [] Once bound, the dipeptide-DppA complex interacts with the membrane-bound DppBCDF transporter, allowing the dipeptide to be transported into the cytoplasm. []
Q3: How does the structure of DppA contribute to its function?
A3: DppA exhibits a two-conformation mechanism, transitioning between an "open" and "closed" state upon dipeptide binding. [, ] This conformational change is thought to be important for both high-affinity binding and the subsequent interaction with the DppBCDF transporter. Domains III and I-2α, located at the entrance of the binding cleft, are critical for the cold adaptation of PsDppA, allowing high-affinity dipeptide binding at low temperatures found in the deep sea. []
Q4: Can you elaborate on the substrate specificity of DppA in different bacteria?
A4: While DppA generally exhibits broad substrate specificity for dipeptides, subtle differences exist between species. For instance, Escherichia coli DppA (EcDppA) shows highest ligand-binding affinity at 35°C, while PsDppA prefers lower temperatures. [] Pseudomonas aeruginosa possesses five DppA homologs (DppA1-A5), each showing nuanced dipeptide preferences. [] For example, DppA2 displays remarkable flexibility in substrate recognition, while DppA1 and DppA3 preferentially bind the toxic tripeptide, phaseolotoxin. []
Q5: Is there any link between DppA and bacterial resistance?
A5: While not directly implicated in antibiotic resistance, DppA in Bacillus subtilis plays a role in peptidoglycan metabolism by specifically acting on D-amino acid-containing dipeptides like D-Ala-D-Ala and D-Ala-Gly-Gly. [] Understanding its mechanism might offer insights into novel antibacterial targets.
Q6: What are the implications of a histidine residue (H115) replacing the catalytic glutamate (E151) in the active site of Bacillus subtilis DppA?
A6: This substitution is significant as it suggests an alternate mechanism for the general acid/base catalysis during peptide hydrolysis. [] Kinetic and structural studies using an E151H mutant of Aeromonas proteolytica aminopeptidase (AAP), structurally similar to DppA, confirmed that a histidine can indeed function as a general acid/base in this context. []
Q7: How is diphenyl phosphite (DPP) used in material science?
A7: Diphenyl phosphite (DPP) derivatives, like diphenylphosphinic chloride (DPP-Cl), can functionalize aminated multiwalled carbon nanotubes (A-MWCNT). [] This functionalization enhances the dispersion and interfacial interactions of carbon nanotubes within a polystyrene (PS) matrix, leading to improved thermal stability, glass transition temperature, and tensile strength of the resulting nanocomposites. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Benzofuranyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B1225633.png)
![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)
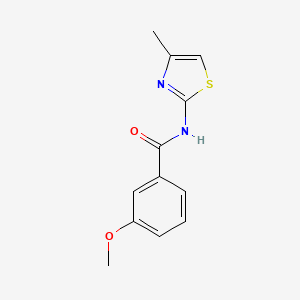
![N-[1,4-dioxo-3-(3-pentyl-1-imidazol-3-iumyl)-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225636.png)
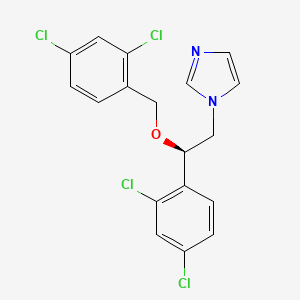
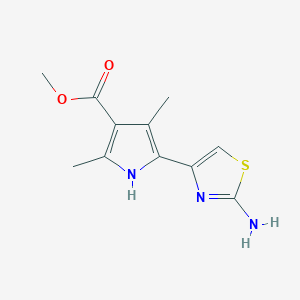
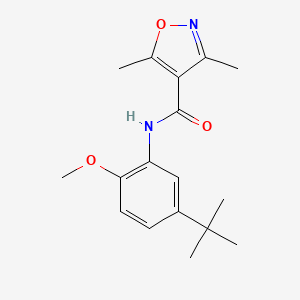
![9-Methoxy-6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225644.png)
![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)
![N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide](/img/structure/B1225646.png)
![2-(2-fluorophenoxy)-N-[4-(2-furanylmethylsulfamoyl)phenyl]acetamide](/img/structure/B1225650.png)
![1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea](/img/structure/B1225654.png)
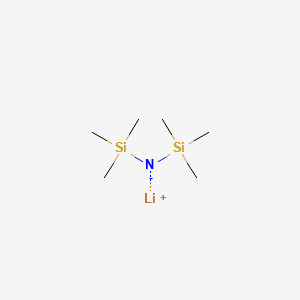
![2-[[2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonyl-3-thiophenyl]amino]-2-oxoethyl]thio]acetic acid](/img/structure/B1225657.png)